(3-Amino-1-benzylpiperidin-4-yl)methanol

Description

Historical Context of Piperidine Derivatives in Chemistry

Piperidine derivatives have played a pivotal role in organic and medicinal chemistry since the isolation of piperidine itself in the mid-19th century. Scottish chemist Thomas Anderson first reported piperidine in 1850 through the nitric acid-mediated degradation of piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum) . French chemist Auguste Cahours independently isolated the compound in 1852 and coined the term "piperidine" . Early structural studies faced challenges due to limited analytical techniques, but the advent of Kekulé’s structural theory in 1858 enabled systematic investigations. By the late 19th century, piperidine’s six-membered heterocyclic structure—comprising five methylene groups and one secondary amine—was firmly established .

The 20th century saw piperidine derivatives emerge as critical scaffolds in drug discovery. For example, the antihistamine loratadine (1993) and the antipsychotic risperidone (1994) both feature piperidine moieties . Industrial production methods, such as the hydrogenation of pyridine over molybdenum disulfide catalysts, further solidified piperidine’s commercial relevance .

Significance of (3-Amino-1-Benzylpiperidin-4-yl)Methanol in Chemical Research

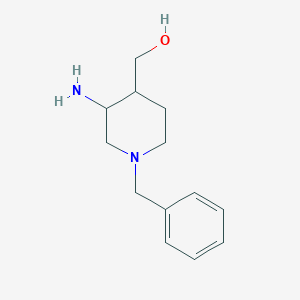

This compound represents a structurally complex piperidine derivative with broad utility in medicinal chemistry. Its core features—a benzyl-substituted piperidine ring, a primary amine at position 3, and a hydroxymethyl group at position 4—enable diverse interactions with biological targets (Figure 1) .

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀N₂O |

| Molecular Weight | 220.31 g/mol |

| IUPAC Name | This compound |

| Key Functional Groups | Benzyl, primary amine, hydroxymethyl |

The compound serves as a precursor in synthesizing acetylcholinesterase (AChE) inhibitors, which are critical for treating neurodegenerative disorders like Alzheimer’s disease . Computational studies suggest its amine and hydroxyl groups form hydrogen bonds with AChE’s catalytic triad, while the benzyl moiety engages in hydrophobic interactions . Additionally, its stereochemical complexity—with two stereogenic centers at positions 3 and 4—makes it a valuable subject for enantioselective synthesis research .

Chemical Classification and Nomenclature Systems

This compound belongs to three chemical classes:

- Piperidine Derivatives : Characterized by a six-membered saturated ring with one nitrogen atom.

- Benzylamines : Featuring a benzyl group (-CH₂C₆H₅) attached to the piperidine nitrogen.

- Amino Alcohols : Containing both amine (-NH₂) and hydroxyl (-OH) functional groups .

The IUPAC nomenclature follows a hierarchical approach:

- Parent structure : Piperidine (azacyclohexane).

- Substituents :

- Benzyl group at N1.

- Amino group at C3.

- Hydroxymethyl group at C4.

Alternative naming systems include:

- CAS Registry : 1333975-62-4.

- SMILES Notation : C1CN(CC(C1CO)N)CC2=CC=CC=C2 .

- InChI Key : QETCDVMSZOJWMB-UHFFFAOYSA-N .

The compound’s structural versatility is further illustrated by its role in synthesizing radiolabeled analogs for positron emission tomography (PET) imaging, where the hydroxymethyl group facilitates isotopic substitution with ¹⁸F or ¹¹C .

Propriétés

IUPAC Name |

(3-amino-1-benzylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-13-9-15(7-6-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETCDVMSZOJWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1CO)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333975-62-4 | |

| Record name | (3-amino-1-benzylpiperidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

(3-Amino-1-benzylpiperidin-4-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This enzyme plays a crucial role in the pathophysiology of neurodegenerative diseases, including Alzheimer's disease. The unique structural features of this compound contribute to its potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. It acts as an acetylcholinesterase inhibitor , which is vital for enhancing cholinergic neurotransmission in the brain. Molecular docking studies have indicated that this compound binds effectively to the active site of AChE, leading to the inhibition of its enzymatic activity.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves several chemical reactions that modify the piperidine ring and introduce functional groups that enhance biological activity. The structure-activity relationship (SAR) studies suggest that modifications in the benzyl and piperidine moieties can significantly influence the inhibitory potency against AChE.

Biological Evaluation

Recent studies have evaluated the biological efficacy of this compound through various in vitro assays. The following table summarizes key findings regarding its biological activity:

Case Study 1: Acetylcholinesterase Inhibition

In a comparative study, this compound was found to exhibit a strong inhibitory effect on AChE, comparable to known inhibitors such as donepezil. This suggests its potential utility in treating Alzheimer's disease by enhancing cholinergic signaling.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound against oxidative stress in neuronal cell lines. Results indicated that it could mitigate oxidative damage, further supporting its role as a candidate for neurodegenerative disease treatment.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

a) [1-(3-Chloro-benzyl)-piperidin-4-yl]-methanol (CAS: 1241009-48-2)

- Molecular Weight : 255.78 g/mol

- Key Features: A chloro substituent on the benzyl ring replaces the amino group in the target compound.

- Impact: The chloro group increases lipophilicity (logP ~2.8 vs. This analog is used in exploratory medicinal chemistry for CNS-targeted agents .

b) (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine

- Molecular Weight : 204.30 g/mol

- Key Features: Replaces the hydroxymethyl group with a methyl group and substitutes the amino group with a methylamine.

- Impact : The stereospecific methyl group (4R configuration) improves target selectivity in JAK inhibition. However, the absence of a hydroxyl group reduces polarity, limiting solubility in polar solvents .

c) [1-(4-Methyl-benzyl)-piperidin-3-yl]-methanol (CAS: 415722-06-4)

- Molecular Weight : 219.32 g/mol

- Key Features : A methyl group on the benzyl ring and a hydroxymethyl group at the 3-position.

- Impact : The para-methyl benzyl group enhances hydrophobic interactions in receptor binding. Positional isomerism (3- vs. 4-hydroxymethyl) alters molecular geometry, affecting binding affinity in kinase assays .

Functional Group Variations

a) 2-(4-(Benzo[d]oxazol-2-yl)-1-methylpiperidin-4-ylamino)phenol

- Key Features: Incorporates a benzoxazole ring and phenolic hydroxyl group.

- Impact: The benzoxazole moiety introduces π-stacking interactions, improving affinity for aromatic enzyme pockets. However, the phenolic group increases acidity (pKa ~10), complicating formulation stability .

b) Piperidin-4-ylmethanesulfonamide

- Key Features : Replaces hydroxymethyl with a sulfonamide group.

- Impact: Sulfonamide enhances hydrogen-bond acceptor capacity (vs. donor in methanol), improving interactions with polar residues in enzyme active sites. This compound is explored in protease inhibitor development .

Méthodes De Préparation

Synthetic Route Overview

The preparation of (3-Amino-1-benzylpiperidin-4-yl)methanol typically proceeds through the following key stages:

Preparation of N-Benzyl-4-piperidone Intermediate

A crucial precursor in the synthesis is N-benzyl-4-piperidone, which can be prepared efficiently by a multi-step process involving Michael addition and condensation reactions:

| Step | Reaction | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Michael addition of benzylamine to acrylic ester | Benzylamine + methyl acrylate (molar ratio 1:3-5), in methanol, 5-30 °C dropwise addition, then heat 50-60 °C for 9-24 h | Excess acrylate reduces byproducts, methanol facilitates solvent recovery |

| 2 | Condensation reaction | Organic base (sodium methoxide preferred), toluene solvent, 50-85 °C, 9-16 h | Distillation of low-boiling substances maintains temperature |

| 3 | Neutralization and catalyst addition | Acid (dilute HCl, H2SO4, or H3PO4), catalyst (LiCl or CaCl2), 60-85 °C, 1-5 h | Catalyst enhances reaction completion |

| 4 | pH adjustment and purification | Inorganic base (NaOH, KOH, or LiOH), phase separation, distillation | Final isolation of N-benzyl-4-piperidone with high purity and yield |

This method provides a simple process with good yield and product quality, suitable for scale-up.

Conversion of N-Benzyl-4-piperidone to this compound

The key transformations to introduce the amino and hydroxymethyl groups involve reduction and amination steps:

This sequence allows the selective introduction of the amino group at position 3, while the hydroxymethyl group is introduced or retained at position 4 during the reduction steps.

Alternative Preparation via Benzylation and Reduction

Another approach involves direct benzylation of piperidine derivatives followed by reduction:

This method is simpler but may require further functional group modifications to achieve the target amino-methanol substitution.

Scale-Up and Process Optimization Notes

- Reaction temperatures are critical, e.g., 30-40 °C for ammonolysis steps to optimize yields.

- Use of organic bases like sodium methoxide improves condensation efficiency.

- Solvent choice (methanol, ethanol, toluene) affects reaction rates and purification ease.

- Recovery of solvents and reagents is emphasized for cost-effectiveness.

- Crude intermediates in some steps are pure enough to proceed without purification, saving time and resources.

Summary Table of Key Preparation Steps

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (3-Amino-1-benzylpiperidin-4-yl)methanol, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via reductive amination of 1-benzyl-4-piperidone with ammonia or amine derivatives, using sodium triacetoxyborohydride (STAB) in acetic acid as a stabilizing agent. This method minimizes side reactions like over-reduction or epimerization. Alternative routes include catalytic hydrogenation of imine intermediates under controlled pressure (5–10 bar H₂) . Optimization involves monitoring pH (4–6) and temperature (0–25°C) to enhance yield (typically 60–75%) and purity (>95%) .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., benzyl group position) and detect impurities (e.g., residual solvents).

- HPLC-MS : Reversed-phase chromatography (C18 column, acetonitrile/water gradient) identifies byproducts like oxidized alcohols or deaminated derivatives.

- Elemental Analysis : Validates stoichiometric ratios (C, H, N) to ensure >98% purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : The compound exhibits acute oral toxicity (Category 4, H302) and respiratory irritation (H335). Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. In case of inhalation, administer oxygen and seek medical attention. Store at 2–8°C under inert gas (argon) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent concentrations). Standardize protocols:

- Use consistent solvent vehicles (e.g., DMSO ≤0.1% v/v) to avoid cytotoxicity.

- Validate target engagement via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for receptor activity).

- Apply statistical frameworks (e.g., Bayesian meta-analysis) to reconcile divergent datasets .

Q. What strategies are recommended for studying the interaction of this compound with biological targets such as GPCRs or kinases?

- Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure real-time binding kinetics (KD, kon/koff).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate competitive vs. allosteric binding.

- Molecular Dynamics Simulations : Predict binding modes using docking software (AutoDock Vina) and validate with mutagenesis studies .

Q. How does the stability of this compound vary under different storage or experimental conditions?

- Answer : Stability is pH- and temperature-dependent:

- Aqueous Solutions : Degrades rapidly at pH >7 (t½ <24 hrs at 25°C). Use acidic buffers (pH 4–5) for in vitro assays.

- Solid State : Stable for >6 months at -20°C in amber vials. Monitor for color changes (yellowing indicates oxidation).

- Light Sensitivity : UV/Vis spectra show absorbance peaks at 270 nm; protect from light to prevent photodegradation .

Q. What computational tools are effective for predicting the ADMET properties of this compound?

- Answer :

- SwissADME : Predicts blood-brain barrier permeability (high BBB score) and CYP450 inhibition (CYP2D6 substrate).

- ProTox-II : Estimates hepatotoxicity (Probability = 72%) and mutagenicity (Ames test negative).

- MD Simulations : Assess membrane permeability using lipid bilayer models (GROMACS) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.